molecular formula C9H15N3O2 B13639677 2-Amino-4-(2-ethyl-1h-imidazol-1-yl)butanoic acid

2-Amino-4-(2-ethyl-1h-imidazol-1-yl)butanoic acid

Cat. No.: B13639677
M. Wt: 197.23 g/mol
InChI Key: WYRXYTJQWTVXAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(2-ethyl-1h-imidazol-1-yl)butanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atomsThe imidazole ring is known for its broad range of chemical and biological properties, making it a valuable component in the development of new drugs and other applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-ethyl-1h-imidazol-1-yl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized imidazole derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .

Scientific Research Applications

2-Amino-4-(2-ethyl-1h-imidazol-1-yl)butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including its role in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-ethyl-1h-imidazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

2-amino-4-(2-ethylimidazol-1-yl)butanoic acid

InChI

InChI=1S/C9H15N3O2/c1-2-8-11-4-6-12(8)5-3-7(10)9(13)14/h4,6-7H,2-3,5,10H2,1H3,(H,13,14)

InChI Key

WYRXYTJQWTVXAT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1CCC(C(=O)O)N

Origin of Product

United States

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